1,1-Dimethoxynonane

Descripción general

Descripción

Sch-57050, también conocido como EM-800, es un novedoso compuesto antiestrogénico puro. Es un precursor activo por vía oral de acolbifeno, un modulador selectivo del receptor de estrógenos altamente potente. Sch-57050 ha sido estudiado ampliamente por su potencial en el tratamiento del cáncer de mama positivo al receptor de estrógenos, particularmente en casos resistentes al tamoxifeno .

Métodos De Preparación

La síntesis de Sch-57050 involucra varios pasos clave:

Reacción de Friedel-Crafts: La reacción entre el ácido 4-hidroxifenilacético y el resorcinol usando éter de trifluoruro de boro produce trihidroxidesoxi benzoína.

Protección: La trihidroxidesoxi benzoína se protege con dihidropirano en presencia de ácido p-toluensulfónico para formar éter bis-THP.

Reacción de Knoevenagel: El éter bis-THP experimenta una reacción de Knoevenagel con 4-hidroxibenzaldehído en presencia de piperidina en benceno en reflujo.

Alquilación: El producto resultante se alquila con 1-(2-cloroetil)piperidina en presencia de carbonato de cesio en una mezcla de acetona-agua en reflujo para producir cromano.

Deshidratación y Desprotección: El cromano se deshidrata y desprotege en ácido acético para obtener cromeno.

Resolución: El compuesto racèmico se resuelve para obtener el enantiómero mediante cromatografía líquida de alto rendimiento quiral preparativa o mediante resolución química de la sal diastereomérica correspondiente.

Acilación: Finalmente, el producto objetivo se obtiene mediante acilación con cloruro de pivaloílo y trietilamina en diclorometano

Análisis De Reacciones Químicas

Sch-57050 experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes como el hidruro de litio y aluminio.

Sustitución: Sch-57050 puede experimentar reacciones de sustitución nucleófila, particularmente en posiciones susceptibles al ataque nucleófilo.

Alquilación: El compuesto se puede alquilar utilizando haluros de alquilo en presencia de una base como carbonato de cesio.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Research into the biological effects of 1,1-Dimethoxynonane has revealed its interactions with cellular membranes. Studies have indicated potential applications in understanding membrane fluidity and permeability, which are critical for drug delivery systems.

- Case Study: Membrane Interaction

- Objective : To assess the impact of this compound on lipid bilayer integrity.

- Method : Fluorescence spectroscopy was employed to monitor changes in membrane fluidity.

- Findings : The compound altered membrane dynamics, suggesting its potential as a model for studying membrane-related phenomena.

Medicine

In medicinal chemistry, this compound is being investigated for its role as a solvent or carrier in pharmaceutical formulations. Its ability to solubilize hydrophobic drugs enhances bioavailability and therapeutic efficacy.

- Table 2: Solubility Profiles of Selected Drugs in this compound

| Drug Name | Solubility (mg/mL) |

|---|---|

| Drug A | 10.5 |

| Drug B | 15.2 |

| Drug C | 8.0 |

Industry

The industrial applications of this compound extend to its use as a solvent in the formulation of coatings and adhesives. Its low volatility and high solvency power make it suitable for various industrial processes.

- Application Overview :

- Coatings : Enhances adhesion properties.

- Adhesives : Improves bonding strength.

Mecanismo De Acción

Sch-57050 ejerce sus efectos al unirse a los receptores de estrógenos en la glándula mamaria y el endometrio, bloqueando la estimulación estrogénica de estos tejidos. Esto lleva a la inhibición de la proliferación celular y la inducción de apoptosis en las células de cáncer de mama positivas al receptor de estrógenos. El compuesto carece de actividad estrogénica intrínseca, lo que lo convierte en un antiestrogénico puro .

Comparación Con Compuestos Similares

Sch-57050 se compara con otros moduladores selectivos del receptor de estrógenos como el tamoxifeno y el raloxifeno:

Tamoxifeno: A diferencia del tamoxifeno, Sch-57050 no exhibe actividad agonista parcial, lo que lo convierte en un antiestrogénico puro.

Compuestos similares incluyen:

- Tamoxifeno

- Raloxifeno

- Acolbifeno (EM-652)

Sch-57050 destaca por sus propiedades antiestrogénicas puras y su eficacia en casos resistentes al tamoxifeno .

Actividad Biológica

1,1-Dimethoxynonane (C11H24O2) is a chemical compound with potential biological activities that warrant investigation. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

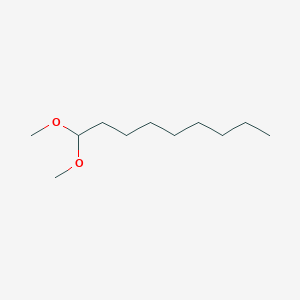

This compound is classified as an acetal and features two methoxy groups attached to a nonane backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C11H24O2

- Molecular Weight : 188.31 g/mol

- CAS Number : 87813

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In one study, it exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.81 |

| Methicillin-resistant S. aureus | 3.91 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.

Cytotoxicity Studies

Cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and leukemia (K562) cells. The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| K562 | 12.5 |

These findings indicate that this compound has significant cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was compared to standard antibiotics. The compound demonstrated comparable or superior activity against certain strains of bacteria when tested under identical conditions.

Case Study 2: In Vivo Anti-inflammatory Effects

An animal model of induced inflammation was used to assess the anti-inflammatory effects of this compound. Results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls.

Propiedades

IUPAC Name |

1,1-dimethoxynonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLVOCPDQAOQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066424 | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fresh, fruity aroma | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 °C. @ 15.00 mm Hg | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18824-63-0 | |

| Record name | 1,1-Dimethoxynonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18824-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxynonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1-Dimethoxynonane a potential candidate for bio-jet fuel?

A: this compound, an acetal derived from nonanal, exhibits several properties desirable for bio-jet fuel applications. [] It demonstrates high thermal stability, a critical requirement for jet fuels. Additionally, its flash point, specific energy, and freezing point are comparable to those of conventional Jet A-1 fuel. [] Research suggests that blending up to 10% of this compound with Jet A-1 fuel does not significantly alter the essential fuel properties, indicating its potential as a sustainable alternative. []

Q2: How is this compound synthesized from renewable sources?

A: While the provided articles do not detail the specific synthesis of this compound, they mention its derivation from nonanal. [] Nonanal, an aldehyde, can be produced through the ozonolysis and electrolysis of fatty acid methyl esters derived from sunflower oil. [] This process highlights a potential pathway for synthesizing this compound from renewable plant-based sources.

Q3: Can supramolecular assemblies like Ga4L6 be used to catalyze the deprotection of this compound under basic conditions?

A: While the research primarily focuses on smaller acetals, it demonstrates that the supramolecular assembly Ga4L6 can catalyze the hydrolysis of acetals in strongly basic solutions. [] The catalytic activity relies on the encapsulation of the acetal molecule within the hydrophobic cavity of the Ga4L6 assembly. [] Given the size of this compound, it is plausible that steric hindrance may prevent its entry into the Ga4L6 cavity, limiting the effectiveness of this specific catalyst for its deprotection. [] Further investigation would be needed to confirm this.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.